molecular formula C11H9ClN2O3 B069932 4-Chloro-6-methoxyquinazolin-7-yl acetate CAS No. 179688-03-0

4-Chloro-6-methoxyquinazolin-7-yl acetate

Cat. No.: B069932
CAS No.: 179688-03-0
M. Wt: 252.65 g/mol
InChI Key: SDLKYGFWIOTIHR-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxyquinazolin-7-yl acetate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.66 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxyquinazolin-7-yl acetate typically involves the acetylation of 4-Chloro-6-methoxyquinazoline. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxyquinazolin-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted quinazolines.

    Hydrolysis: 4-Chloro-6-methoxyquinazolin-7-ol.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Agents : The compound is utilized in the development of novel antitumor agents. A series of substituted quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating promising results .
  • Protein Kinase Inhibitors : It serves as a key intermediate in synthesizing protein kinase inhibitors such as gefitinib, which targets the epidermal growth factor receptor (EGFR). The compound exhibits significant inhibitory activity against EGFR and HER2 kinases, making it a candidate for cancer therapeutics .
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

The biological activities of 4-Chloro-6-methoxyquinazolin-7-yl acetate have been extensively studied:

  • Inhibition of Tyrosine Kinases : The compound has shown high affinity for ATP-binding sites on EGFR, with IC50 values as low as 1.8 nM, indicating potent inhibitory activity against cancer cell proliferation .
  • Cytochrome P450 Inhibition : It has also been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism, implicating potential drug-drug interactions when co-administered with other pharmaceuticals .

Case Studies

Several notable studies highlight the effectiveness of this compound:

  • Lapatinib Derivatives : Research focused on synthesizing lapatinib derivatives based on this compound demonstrated significant inhibition rates against EGFR and HER2 kinases, achieving over 97% inhibition at certain concentrations .
  • Molecular Dynamics Studies : Investigations into the binding modes of this compound with target proteins have provided insights into its dual inhibition capabilities, further supporting its role in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxyquinazolin-7-yl acetate depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The chlorine and methoxy groups contribute to its binding affinity and selectivity towards the target molecules. The acetate group can be hydrolyzed in vivo to release the active quinazoline derivative, which then interacts with the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxyquinazolin-7-yl acetate is unique due to the presence of both chlorine and methoxy substituents, which enhance its reactivity and binding affinity. The acetate group provides additional versatility in chemical modifications and biological applications .

Biological Activity

4-Chloro-6-methoxyquinazolin-7-yl acetate is a chemical compound with significant biological activity, particularly in medicinal chemistry. Its structure, characterized by the presence of chlorine and methoxy substituents, enhances its reactivity and binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 252.66 g/mol
  • CAS Number : 179688-03-0

The compound's unique structure allows it to undergo various chemical reactions, including nucleophilic substitution and hydrolysis, which are critical for its biological activity.

This compound primarily functions by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine and methoxy groups enhance its binding affinity to target molecules. Upon administration, the acetate group can be hydrolyzed in vivo to release the active quinazoline derivative, which then interacts with molecular targets such as kinases involved in cancer progression .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent:

Anticancer Activity

Several studies have reported the compound's efficacy against different cancer cell lines. For instance:

  • EGFR/HER2 Inhibition : Research indicates that derivatives of this compound exhibit potent inhibitory effects on EGFR and HER2 kinases, which are crucial targets in cancer therapy. A recent study demonstrated that certain derivatives could effectively arrest the cell cycle in prostate carcinoma cells at the G2/M phase, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been utilized in enzyme inhibition studies, particularly focusing on its ability to inhibit kinase activity. This property is vital for developing new anticancer therapies as many kinases are implicated in tumor growth and metastasis.

Case Studies and Research Findings

StudyFindings
Anticancer Activity This compound derivatives showed significant inhibition of EGFR/HER2 kinases with IC50 values indicating effective cytotoxicity against prostate cancer cell lines (PC3 and 22RV1) .
Enzyme Inhibition The compound has been shown to inhibit specific kinases associated with cancer progression, demonstrating potential for therapeutic applications .
Mechanistic Studies Mechanistic investigations revealed that treatment with certain derivatives led to cell cycle arrest at G2/M phases, highlighting their role in modulating cell proliferation .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

CompoundKey FeaturesBiological Activity
4-Chloroquinazoline Lacks methoxy and acetate groupsDifferent reactivity; lower binding affinity
6-Methoxyquinazoline Lacks chlorine and acetate groupsAffects binding properties; less potent
7-Acetoxyquinazoline Lacks chlorine and methoxy groupsVariations in chemical behavior; limited applications

The presence of both chlorine and methoxy substituents in this compound significantly enhances its reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

(4-chloro-6-methoxyquinazolin-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-6(15)17-10-4-8-7(3-9(10)16-2)11(12)14-5-13-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLKYGFWIOTIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)N=CN=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623775
Record name 4-Chloro-6-methoxyquinazolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-03-0
Record name 4-Chloro-6-methoxyquinazolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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